molecular formula C15H12N4O2S2 B1208164 1-(1,3-Benzodioxol-5-ylmethyl)-3-(2,1,3-benzothiadiazol-5-yl)thiourea

1-(1,3-Benzodioxol-5-ylmethyl)-3-(2,1,3-benzothiadiazol-5-yl)thiourea

Cat. No. B1208164
M. Wt: 344.4 g/mol
InChI Key: GSCBKQRAURNVKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-benzodioxol-5-ylmethyl)-3-(2,1,3-benzothiadiazol-5-yl)thiourea is a benzothiadiazole.

Scientific Research Applications

Spectroscopic and Quantum Mechanical Investigations

A study focused on the molecular geometry of 1-(1,3-Benzodioxol-5-yl)thiourea, using density functional theory (DFT). The research provided insights into its vibrational assignment, electronic structure, and spectral analysis, crucial for spectral detection technologies (Ragamathunnisa M, Revathi M, & Jasmine Vasantha Rani E, 2015).

Cyclization and Cytotoxicity of Derivatives

Another research discussed the synthesis of N-(6-substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine compounds via cyclization of unsymmetrical thioureas. The study also explored their cytotoxicity against various cancer cell lines, providing valuable insights for potential anticancer applications (H. Eshghi et al., 2019).

Synthesis of Benzothiazole-Based Derivatives

Research on the synthesis of benzothiazole-based derivatives, including 1,3,4-thiadiazole and 1,3-thiazole, was conducted. This study contributes to the understanding of the chemical properties and potential applications of such compounds (K. Dawood, E. Ragab, & K. A. Ali, 2016).

Antioxidant and Molecular Docking Studies

A study synthesized 1-(benzo[d]thiazol-2-yl)thiourea derivatives and their metal complexes, exploring their antioxidant activities and molecular docking properties. Such studies are crucial in pharmaceutical applications, particularly in designing drugs with specific target interactions (H. Yapati et al., 2016).

Antiviral Properties

Thiourea derivatives, including those with a 1,3-benzothiazole-2-yl moiety, were synthesized and evaluated for their antiviral activity against HIV-1. This highlights the potential application of such compounds in antiviral therapies (Anna Bielenica et al., 2017).

Synthesis for Potential Antifungal Agents

Research on the synthesis of benzamides and their derivatives indicated potential antifungal properties, expanding the compound's relevance in medical microbiology (B. Narayana et al., 2004).

properties

Product Name

1-(1,3-Benzodioxol-5-ylmethyl)-3-(2,1,3-benzothiadiazol-5-yl)thiourea

Molecular Formula

C15H12N4O2S2

Molecular Weight

344.4 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-(2,1,3-benzothiadiazol-5-yl)thiourea

InChI

InChI=1S/C15H12N4O2S2/c22-15(17-10-2-3-11-12(6-10)19-23-18-11)16-7-9-1-4-13-14(5-9)21-8-20-13/h1-6H,7-8H2,(H2,16,17,22)

InChI Key

GSCBKQRAURNVKC-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=S)NC3=CC4=NSN=C4C=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(1,3-Benzodioxol-5-ylmethyl)-3-(2,1,3-benzothiadiazol-5-yl)thiourea
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1-(1,3-Benzodioxol-5-ylmethyl)-3-(2,1,3-benzothiadiazol-5-yl)thiourea
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1-(1,3-Benzodioxol-5-ylmethyl)-3-(2,1,3-benzothiadiazol-5-yl)thiourea

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